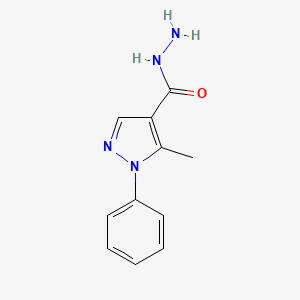

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide

描述

Crystal Structure Determination and Unit Cell Parameters

The crystallographic analysis of 5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide reveals fundamental insights into its three-dimensional molecular architecture and solid-state organization. While specific crystal structure data for this exact compound is limited in the current literature, extensive crystallographic studies of closely related pyrazole carbohydrazide derivatives provide valuable structural insights. The molecular structure exhibits characteristic features typical of pyrazole-4-carbohydrazide compounds, including non-planar conformations and specific dihedral angle relationships between the aromatic and heterocyclic ring systems.

The molecular geometry of this compound demonstrates significant deviation from planarity, which is characteristic of substituted pyrazole derivatives. Related compounds in this family typically crystallize in monoclinic crystal systems with space groups such as P2₁/c or P2₁/n. The pyrazole ring maintains its inherent planar geometry, but the substituent groups adopt specific orientations that minimize steric interactions while optimizing intermolecular hydrogen bonding patterns. The carbohydrazide functionality extends from the pyrazole ring plane, creating opportunities for extensive hydrogen bonding networks in the crystal lattice.

Molecular Conformation and Dihedral Angles

The molecular conformation of this compound is characterized by specific dihedral angle relationships that define the spatial arrangement of its constituent ring systems. Comparative analysis with structurally related compounds indicates that the phenyl ring typically makes dihedral angles ranging from 30° to 65° with the pyrazole ring plane. This non-coplanar arrangement arises from the balance between steric hindrance and electronic conjugation effects between the aromatic systems.

The carbohydrazide substituent adopts a conformation that positions the terminal amino group for optimal hydrogen bonding interactions. The torsion angles around the carbon-nitrogen bonds within the carbohydrazide moiety are influenced by both intramolecular and intermolecular hydrogen bonding considerations. The methyl group at the C5 position of the pyrazole ring provides additional steric bulk that influences the overall molecular conformation and may affect the orientation of adjacent substituents through non-bonded interactions.

Intermolecular Interactions and Packing Arrangements

The crystal packing of this compound is dominated by hydrogen bonding interactions involving the carbohydrazide functionality. The compound possesses multiple hydrogen bond donors and acceptors, including the terminal amino group and the carbonyl oxygen atom of the carbohydrazide moiety. These functional groups facilitate the formation of extensive hydrogen bonding networks that stabilize the crystal structure and influence the physical properties of the solid material.

Typical hydrogen bonding patterns in pyrazole carbohydrazide derivatives include nitrogen-hydrogen to oxygen interactions that form dimeric or chain-like assemblies in the crystal lattice. The nitrogen atoms of the hydrazide group commonly participate in hydrogen bonding with carbonyl oxygen atoms of neighboring molecules, creating ring motifs that extend throughout the crystal structure. These interactions contribute to the thermal stability of the crystalline material and influence properties such as melting point and solubility characteristics.

属性

IUPAC Name |

5-methyl-1-phenylpyrazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-8-10(11(16)14-12)7-13-15(8)9-5-3-2-4-6-9/h2-7H,12H2,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEJFOVPAFLYXGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399337 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204260-39-9 | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204260-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBOHYDRAZIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Key Intermediate)

One common precursor to the carbohydrazide is 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which can be synthesized by oxidation of (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol using tetrapropylammonium perruthenate (TPAP) and 4-methylmorpholine N-oxide (NMO) in dry dichloromethane with molecular sieves. The reaction proceeds efficiently at room temperature for approximately 40 minutes, yielding the aldehyde in 95% yield as a pale yellow solid.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxidation | (5-methyl-1-phenyl-1H-pyrazol-4-yl)methanol, TPAP, NMO, molecular sieves, DCM, 40 min | 95 | Mild conditions, high purity |

Formation of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide

The carbohydrazide is typically prepared by refluxing the corresponding aldehyde with hydrazine hydrate in an appropriate solvent such as ethanol or 1,4-dioxane. For example, refluxing 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with hydrazine hydrate in ethanol for several hours (commonly 5 hours at 120°C) leads to the formation of the carbohydrazide with high yield (around 88%).

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrazide formation | 5-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, hydrazine hydrate, ethanol, reflux 5 h at 120°C | 88 | Efficient conversion, solid product |

Alternative Synthetic Routes and Derivative Formation

- The carbohydrazide can be further reacted with various aldehydes or ketones to form hydrazone derivatives or cyclized products such as pyrazolo-pyridones and pyrazolochromenes, demonstrating the versatility of the carbohydrazide intermediate.

- Reaction with aromatic aldehydes in the presence of piperidine catalyst under reflux conditions yields substituted hydrazones with good yields (85%+).

- Hydrazide derivatives can also be cyclized or functionalized further to obtain novel pyrazole derivatives with potential biological activity.

- The reaction mixtures are typically cooled gradually after reflux to precipitate the product.

- Filtration and washing with cold ethanol or other solvents are used to purify the solid carbohydrazide.

- Drying under vacuum or in an air oven at moderate temperatures (40–50°C) for extended periods (15–20 hours) ensures removal of residual solvents and moisture.

| Preparation Step | Reagents/Conditions | Yield (%) | Product Form | Key Notes |

|---|---|---|---|---|

| Oxidation of pyrazolylmethanol to aldehyde | TPAP, NMO, molecular sieves, DCM, 40 min | 95 | 5-Methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | Mild, high yield |

| Hydrazide formation | Aldehyde, hydrazine hydrate, ethanol, reflux 5 h at 120°C | 88 | This compound | Efficient, solid product |

| Hydrazone formation | Carbohydrazide, aromatic aldehyde, piperidine, reflux 2-3 h | 85+ | Substituted hydrazones | Versatile derivatives |

| Purification | Cooling, filtration, washing with ethanol, drying | - | Pure solid | Ensures high purity |

- The oxidation step using TPAP/NMO is preferred for its mildness and high selectivity, avoiding over-oxidation or decomposition.

- Hydrazide formation is straightforward and high yielding, making it a reliable method for preparing this compound.

- The carbohydrazide intermediate is a versatile building block for further synthetic elaboration, including cyclizations and coupling reactions.

- Reaction conditions such as solvent choice, temperature, and reaction time are critical for optimizing yield and purity.

- Purification by recrystallization or washing with cold solvents is essential to remove impurities and residual reagents.

The preparation of this compound is well-established through the oxidation of the corresponding pyrazolylmethanol to the aldehyde, followed by hydrazide formation via reaction with hydrazine hydrate. The methods are efficient, reproducible, and yield high-purity products suitable for further chemical transformations. These preparation methods are supported by diverse research sources and patent literature, ensuring their reliability and applicability in synthetic organic chemistry.

化学反应分析

Types of Reactions

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic reagents like amines or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

科学研究应用

Pharmaceutical Applications

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide serves as a crucial intermediate in the synthesis of numerous pharmaceutical agents, particularly those targeting inflammatory and autoimmune diseases. Its derivatives have shown promising biological activities, including anti-inflammatory, analgesic, and anticancer properties.

Case Studies:

- Anti-inflammatory Activity: A study synthesized novel pyrazole derivatives that demonstrated significant anti-inflammatory effects comparable to established drugs like diclofenac sodium .

- Anticancer Properties: Research indicated that certain derivatives exhibited cytotoxic activity against various cancer cell lines, with specific compounds showing IC50 values as low as 1.1 mM against colon carcinoma cells .

Agricultural Applications

In agriculture, this compound is utilized in the formulation of agrochemicals. It enhances crop protection against pests and diseases, thereby improving agricultural productivity.

Key Findings:

- The compound has been integrated into formulations that increase resistance to biotic stressors in crops . Its role in developing safer and more effective agrochemicals is a focal point of ongoing research.

Biochemical Research

This compound is employed in biochemical studies focusing on enzyme inhibition and other mechanisms that can lead to the discovery of new therapeutic agents.

Research Insights:

- Studies have shown that pyrazole derivatives can inhibit specific enzymes linked to disease pathways, paving the way for novel drug development strategies .

Material Science

This compound is being investigated for its potential in developing advanced materials with desirable properties such as improved thermal stability and mechanical strength.

Applications:

- The compound's unique chemical structure allows for modifications that can enhance material performance in various applications, including coatings and composites .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for detecting and quantifying other compounds in complex mixtures.

Methodologies:

- Its application in chromatographic techniques has been documented, where it aids in the separation and analysis of various chemical substances .

Data Table: Applications Overview

作用机制

The mechanism of action of 5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

相似化合物的比较

Key Observations :

- Carbohydrazide vs. Carboxylic Acid : The replacement of the carboxylic acid group (e.g., in 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ) with a carbohydrazide enhances nucleophilicity, enabling condensation reactions with aldehydes or ketones to form hydrazones .

- Aryl Substituents: Compounds with extended π-systems (e.g., 3-{4-[(4-methylbenzyl)oxy]phenyl}-...

- Hybrid Systems: The integration of triazole (as in ) or thioamide (e.g., (2E)-2-[(3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinecarbothioamide ) moieties introduces additional hydrogen-bonding sites, critical for pharmacological activity.

Physicochemical and Crystallographic Insights

- Crystallography : The target compound’s structure has been validated via single-crystal XRD, with bond lengths and angles consistent with DFT/B3LYP calculations (e.g., C–N bond: ~1.36 Å; N–N bond: ~1.41 Å) . In contrast, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid exhibits shorter C=O bonds (1.21 Å) due to the electron-withdrawing carboxyl group.

- Hirshfeld Surface Analysis: Dispersion forces dominate intermolecular interactions in carbohydrazide derivatives, whereas electrostatic contributions are more pronounced in ionic analogs like carboxylate salts .

生物活性

5-Methyl-1-phenyl-1H-pyrazole-4-carbohydrazide is a compound belonging to the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₃N₃O. The compound features a pyrazole ring with a methyl group and a phenyl group, alongside a carbohydrazide functional group. These structural components contribute to its reactivity and biological properties, including interactions with various biomolecules.

Target Interactions

This compound interacts with several biological targets, including enzymes and receptors involved in inflammatory responses and cancer pathways. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins—mediators of inflammation.

Biochemical Pathways

The compound’s mechanism involves binding to the active sites of enzymes, thereby modulating biochemical pathways related to inflammation and apoptosis. For instance, it has been observed to induce apoptosis in cancer cells by activating caspases, essential enzymes in programmed cell death.

Biological Activities

The biological activities of this compound include:

1. Anticancer Activity

- In vitro Studies : It has demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer). For example, compounds derived from pyrazole structures have shown IC50 values as low as 3.60 µM against SiHa cells .

- Mechanism : The compound induces apoptosis in cancer cells through caspase activation, leading to cell death.

2. Anti-inflammatory Effects

- The inhibition of COX enzymes suggests potential use in treating inflammatory conditions. This activity aligns with the broader profile of pyrazole derivatives known for their anti-inflammatory properties .

3. Antioxidant Activity

- Preliminary studies indicate that this compound exhibits significant antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Table 1: Summary of Biological Activities

常见问题

Basic Research Questions

What are the established synthetic routes for 5-methyl-1-phenyl-1H-pyrazole-4-carbohydrazide, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and a carbonylating agent (e.g., DMF-DMA), followed by hydrazide formation. Key steps include:

- Cyclization : Ethyl acetoacetate reacts with phenylhydrazine under reflux in ethanol to form the pyrazole core.

- Carbohydrazide formation : Hydrolysis of the ester intermediate (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) under basic conditions yields the carboxylic acid, which is then converted to the hydrazide using hydrazine hydrate .

- Optimization : Reaction temperature (120°C for cyclization) and stoichiometric ratios (e.g., 1:1 molar ratio of phenylhydrazine to ethyl acetoacetate) are critical for yield improvement. Phosphorus oxychloride (POCl₃) is often used as a cyclizing agent for related pyrazole derivatives .

Table 1 : Representative Synthetic Yields

| Intermediate/Step | Yield (%) | Conditions | Reference |

|---|---|---|---|

| Pyrazole core formation | 65–75 | Ethanol, reflux, 6–8 h | |

| Hydrazide synthesis | 80–85 | NaOH (aq.), hydrazine hydrate, RT |

What spectroscopic techniques are most effective for characterizing this compound?

- IR Spectroscopy : Confirms the presence of NH (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and C=N (1600–1620 cm⁻¹) groups .

- NMR : ¹H NMR shows aromatic protons (δ 7.2–7.8 ppm), pyrazole CH₃ (δ 2.4 ppm), and NH signals (δ 9.5–10.0 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and pyrazole carbons .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions in the hydrazide moiety) .

How are computational methods (e.g., DFT) applied to study the electronic structure of this compound?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict:

- Molecular geometry : Dihedral angles between pyrazole and phenyl rings (e.g., 47.57° for N-bound phenyl ).

- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) indicate moderate reactivity, aligning with experimental spectral data .

- Electrostatic potential maps : Highlight nucleophilic regions at the hydrazide NH and electrophilic sites at the carbonyl group .

Advanced Research Questions

How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in dihedral angles or hydrogen-bonding patterns can arise from polymorphic variations. For example:

- Crystal system : Monoclinic vs. orthorhombic packing alters intermolecular interactions.

- Refinement tools : SHELXL (with Hirshfeld atom refinement) and Mercury CSD (for void analysis) improve accuracy in hydrogen-bond detection .

- Case study : In N′-benzoyl derivatives, torsional angles of 81.5° in the C–N–N–C linkage were resolved via high-resolution (<0.8 Å) data .

What strategies address low yields in synthesizing pyrazole-hydrazide derivatives for biological screening?

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 8 h) and improves yields by 15–20% .

- Protecting groups : Use of Boc-protected hydrazines minimizes side reactions during cyclization .

- Catalysis : Lewis acids (e.g., ZnCl₂) enhance regioselectivity in pyrazole ring formation .

Table 2 : Yield Optimization Strategies

| Strategy | Yield Improvement (%) | Conditions | Reference |

|---|---|---|---|

| Microwave irradiation | +20 | 150°C, 30 min | |

| ZnCl₂ catalysis | +15 | Ethanol, reflux |

How do structural modifications (e.g., substituent variation) impact biological activity?

- Anticonvulsant activity : Substitution at the phenyl ring (e.g., 4-Cl) enhances activity in maximal electroshock (MES) assays. EC₅₀ values correlate with electron-withdrawing groups .

- Carbonic anhydrase inhibition : Mannich base derivatives show IC₅₀ values of 0.8–2.1 µM against hCA II, driven by hydrophobic interactions at the active site .

- Molecular docking : AutoDock Vina simulations reveal binding affinities (−8.5 to −10.2 kcal/mol) for pyrazole-triazole hybrids targeting VEGFR2 .

What challenges arise in refining crystal structures of hydrazide derivatives, and how are they resolved?

- Disorder in hydrazide moieties : Partial occupancy models in SHELXL and TWINABS for twinned crystals improve R-factor convergence (<0.05) .

- Hydrogen atom placement : DFT-optimized positions (via Gaussian 09) guide manual placement in WinGX .

- Validation tools : PLATON checks for missed symmetry and solvent-accessible voids .

How can synthetic byproducts be characterized and minimized during scale-up?

- HPLC-MS : Identifies impurities (e.g., uncyclized hydrazones or over-oxidized products).

- Process optimization : Controlled addition of POCl₃ at 0–5°C reduces side reactions during cyclization .

- Recrystallization : Ethanol/water (3:1) mixtures purify the final product with >98% purity .

Methodological Guidance

- Crystallography : Use SHELXL for refinement and Mercury CSD for packing analysis .

- Spectral analysis : Compare experimental IR/NMR with DFT-simulated spectra for functional group validation .

- Biological assays : Prioritize MES for anticonvulsant screening and molecular docking for target prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。